molecular formula C11H13NO B8155296 N,N-dimethyl-3-vinylbenzamide

N,N-dimethyl-3-vinylbenzamide

Cat. No.: B8155296
M. Wt: 175.23 g/mol
InChI Key: MWKITMZIPJNECI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-vinylbenzamide is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a vinyl group attached to the benzamide structure, which includes a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-vinylbenzamide typically involves the reaction of 3-vinylbenzoic acid with N,N-dimethylamine. This reaction can be catalyzed by various agents, including copper-based catalysts, to facilitate the formation of the amide bond. The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis process. These frameworks provide a high surface area and active sites for the reaction, leading to improved conversion rates and product quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Nitro or halogenated benzamides.

Scientific Research Applications

N,N-Dimethyl-3-vinylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N-dimethyl-3-vinylbenzamide exerts its effects involves interactions with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

  • N,N-Dimethyl-4-vinylbenzamide
  • N,N-Diethyl-3-vinylbenzamide
  • N,N-Dimethyl-3-methylbenzamide

Comparison: N,N-Dimethyl-3-vinylbenzamide is unique due to the position of the vinyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to N,N-dimethyl-4-vinylbenzamide, the 3-position vinyl group provides different steric and electronic properties, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

3-ethenyl-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-6-5-7-10(8-9)11(13)12(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKITMZIPJNECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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